

Application Note: Quantitative Analysis of Fischerin in Animal Feed by HPLC-MS/MS

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Compound of Interest

Compound Name: *Fischerin*

Cat. No.: *B594062*

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Abstract

This application note details a sensitive and selective method for the quantification of **fischerin** in animal feed matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Fischerin**, a mycotoxin produced by fungi such as *Neosartorya fischeri*, poses a potential health risk to livestock.^[1] The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering a reliable tool for researchers, regulatory bodies, and drug development professionals in monitoring **fischerin** levels in feed to ensure animal safety and welfare.

Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate various agricultural commodities, including animal feed.^{[2][3]} **Fischerin** is a mycotoxin with a molecular formula of C₂₃H₂₉NO₇ and a molecular weight of 431.5 g/mol.^[4] Its presence in feed can lead to adverse health effects in livestock, making its accurate quantification crucial. HPLC-MS/MS is the preferred analytical technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.^{[2][3][5][6]} This document outlines a complete protocol for the extraction and quantification of **fischerin** in feed samples.

Experimental Protocols

1. Materials and Reagents

- **Fischerin** analytical standard (purity $\geq 95\%$)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- 50 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm , PTFE)
- Autosampler vials

2. Sample Preparation: Solid-Liquid Extraction

- **Homogenization:** Grind a representative 50 g sample of animal feed to a fine powder (e.g., using a high-speed blender) to ensure homogeneity.
- **Weighing:** Accurately weigh 5.0 g (± 0.1 g) of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
- **Extraction Solvent Preparation:** Prepare an extraction solvent of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
- **Extraction:** Add 20 mL of the extraction solvent to the centrifuge tube containing the feed sample.
- **Vortexing and Shaking:** Cap the tube securely and vortex for 1 minute. Place the tube on a mechanical shaker and shake for 60 minutes at room temperature.
- **Centrifugation:** Centrifuge the sample at 4,000 rpm for 15 minutes to separate the solid matrix from the liquid extract.

- Filtration: Carefully collect the supernatant and filter it through a 0.22 μm PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.

3. HPLC-MS/MS Instrumentation and Conditions

Parameter	Condition
HPLC System	A high-performance liquid chromatography system capable of binary gradient elution.
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium acetate.[5]
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium acetate.[5]
Flow Rate	0.3 mL/min.[5]
Injection Volume	5 μ L.
Column Temperature	40 °C.[6]
Gradient Program	0-2 min: 10% B; 2-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B.
Mass Spectrometer	Triple quadrupole mass spectrometer.
Ionization Source	Electrospray Ionization (ESI), Positive Mode.
Capillary Voltage	3.5 kV.
Source Temperature	150 °C.[7]
Desolvation Temp.	450 °C.[7]
Gas Flow Rates	Desolvation Gas: 1000 L/h; Cone Gas: 150 L/h. [7]
Detection Mode	Multiple Reaction Monitoring (MRM).[7]
MRM Transitions	Fischerin: Q1 (Precursor Ion): 432.2 m/z ([M+H] ⁺); Q3 (Product Ions): Hypothetical 254.1 m/z (Quantifier), 187.1 m/z (Qualifier).
Collision Energy	Hypothetical 25 eV for 254.1 m/z; 35 eV for 187.1 m/z.

Note: MRM transitions and collision energies for **fischerin** are hypothetical and should be optimized empirically using a pure standard.

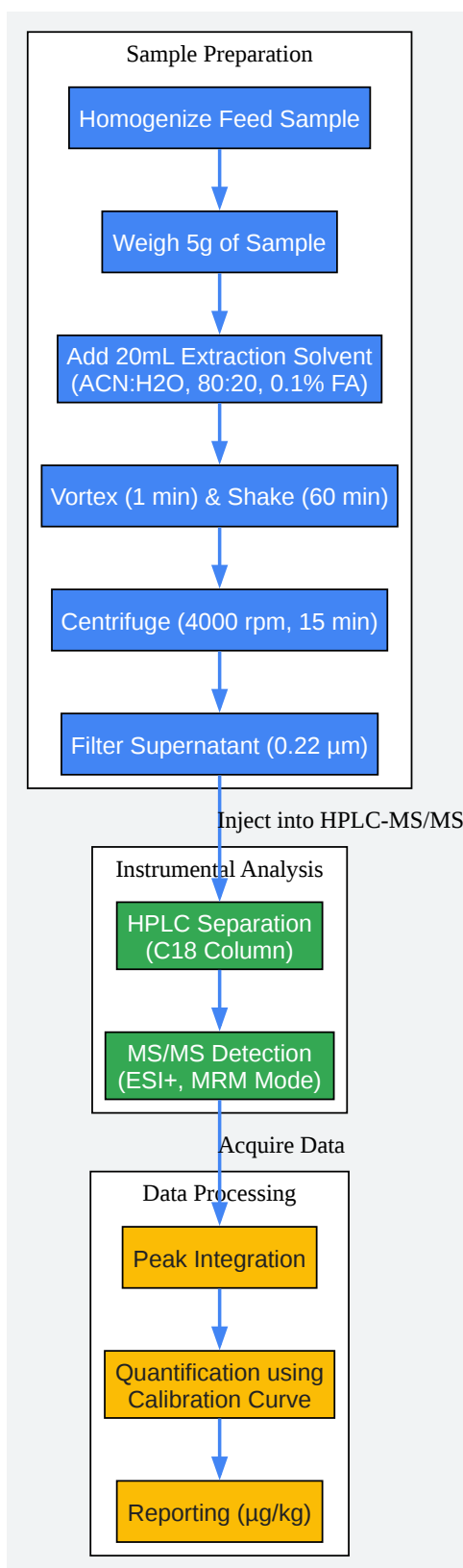
Data Presentation

Table 1: Method Performance and Quantitative Results for **Fischerin** in Spiked Feed Samples

Parameter	Value
Linear Range	1 - 200 µg/kg
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	1.5 µg/kg
Recovery (at 10 µg/kg)	92.5%
RSDr (at 10 µg/kg)	6.8%
Recovery (at 100 µg/kg)	95.2%
RSDr (at 100 µg/kg)	4.5%

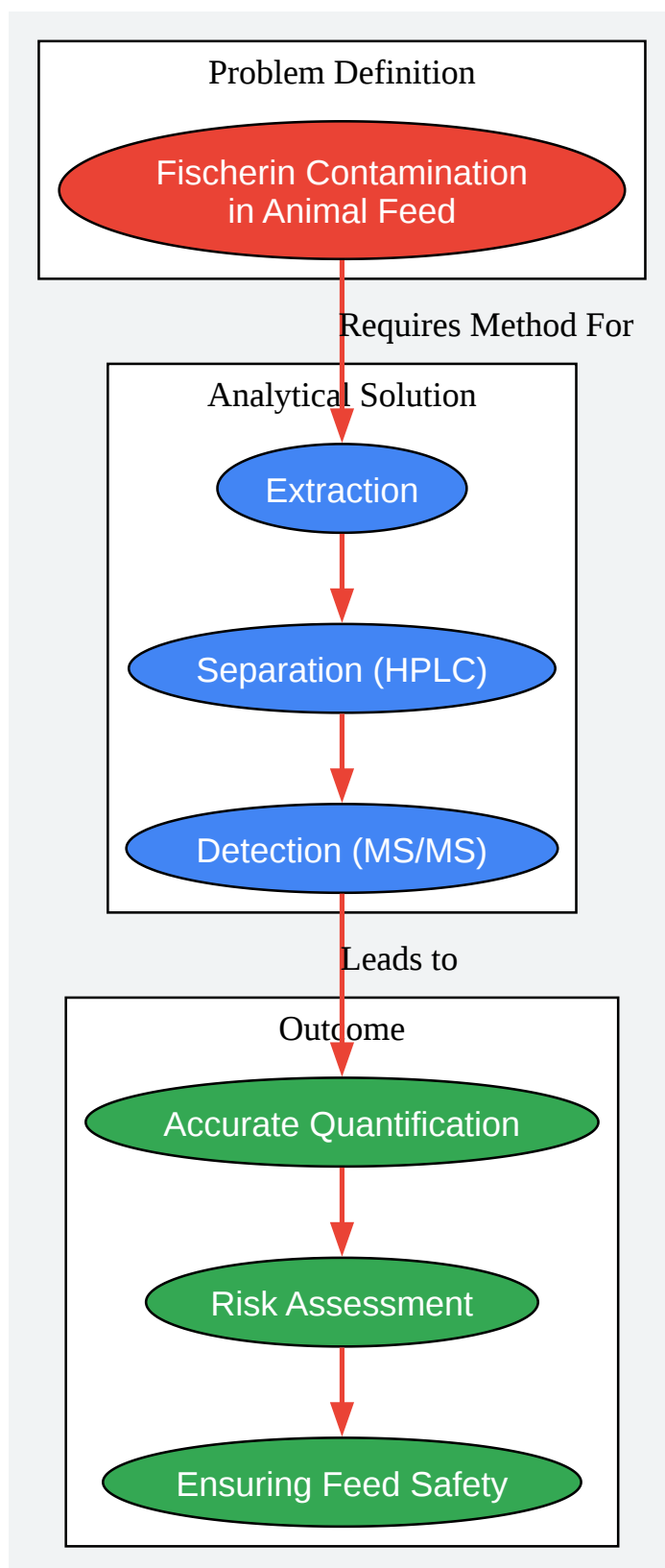
Note: The data presented in this table is illustrative and represents typical performance characteristics for HPLC-MS/MS methods for mycotoxin analysis in feed.

Visualizations



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Caption: Experimental workflow for **fischerin** quantification.



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Caption: Logical relationship for **fischerin** analysis.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of **fischerin** in animal feed. The sample preparation is straightforward, and the instrumental analysis offers high selectivity and sensitivity. This application note serves as a comprehensive guide for laboratories aiming to monitor **fischerin** levels, thereby contributing to the safety of the animal feed supply chain.

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